N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine
Description
N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine is a Schiff base characterized by a central imine group (–CH=N–) linking two aromatic moieties: a 4-iodophenyl group and a 3-phenylmethoxyphenyl group. The iodine atom on the phenyl ring introduces steric bulk and polarizability, while the 3-phenylmethoxy substituent contributes electronic effects (e.g., electron-donating via the methoxy oxygen) and spatial orientation.
Properties
CAS No. |
5270-14-4 |
|---|---|
Molecular Formula |
C20H16INO |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16INO/c21-18-9-11-19(12-10-18)22-14-17-7-4-8-20(13-17)23-15-16-5-2-1-3-6-16/h1-14H,15H2 |
InChI Key |
VAXZPYVIRCDYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Biological Activity
N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHI
Molecular Weight: 340.23 g/mol
CAS Number: 70627-49-5
The compound features an iodine atom attached to a phenyl ring and a methanimine group linked to a phenylmethoxyphenyl structure, which influences its reactivity and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Interaction with Biomolecules: The iodine atom enhances the compound's ability to interact with various biomolecules, including proteins and nucleic acids. This interaction can modify enzyme activities or receptor functions.
- Signal Transduction Pathways: The compound may modulate key biochemical pathways, impacting processes such as cell proliferation, apoptosis, and inflammation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- A reduction in cell viability by 50% at a concentration of 25 µM.
- Induction of apoptosis as evidenced by increased Annexin V staining.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| N-(4-bromophenyl)-1-(3-phenylmethoxyphenyl)methanimine | Moderate antimicrobial activity |
| N-(4-chlorophenyl)-1-(3-phenylmethoxyphenyl)methanimine | Low anticancer activity |
| N-(4-fluorophenyl)-1-(3-phenylmethoxyphenyl)methanimine | Similar antimicrobial profile |
The presence of iodine in the structure significantly enhances both antimicrobial and anticancer properties compared to bromine, chlorine, or fluorine analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Iodophenyl)-1-(4-methoxyphenyl)methanimine ()
- Structural Difference : The methoxy group is at the para position on the phenyl ring instead of the meta position with a phenylmethoxy group.
- In contrast, the 3-phenylmethoxy group in the target compound introduces steric hindrance and alters π-π stacking interactions .
Halogen-Substituted Analogues ()
- Examples :
- (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
- (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
- Key Findings :
- Crystal Packing : Both compounds crystallize in the triclinic space group P-1 with similar unit cell parameters. The dihedral angle between terminal phenyl rings (~56°) indicates significant molecular twisting, influenced by weak intermolecular interactions (C–H⋯N and C–H⋯X hydrogen bonds) .
- Halogen Effects : Replacing Cl with Br increases unit cell dimensions (e.g., a-axis from 7.9767 Å to 8.0720 Å), reflecting iodine’s larger atomic radius. The target compound’s iodine substituent would further expand crystal lattice parameters and strengthen halogen-based interactions (e.g., C–H⋯I) .
Fluorinated Analogues ()
- Example : N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine
- Fluorinated derivatives exhibit distinct NMR shifts (e.g., δ = 8.46 ppm for N=C–H in ¹H NMR) due to strong deshielding effects .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
